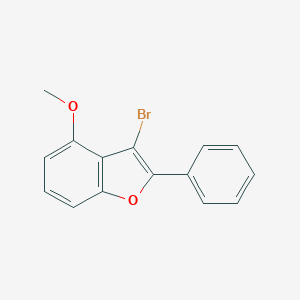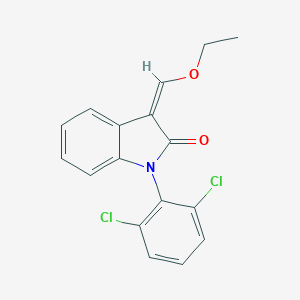
3-Bromo-4-methoxy-2-phenyl-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methoxy-2-phenyl-1-benzofuran, also known as BMF, is a synthetic compound that belongs to the benzofuran class of compounds. BMF has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and chemical biology.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-Bromo-4-methoxy-2-phenyl-1-benzofuran has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 3-Bromo-4-methoxy-2-phenyl-1-benzofuran has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects
3-Bromo-4-methoxy-2-phenyl-1-benzofuran has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. 3-Bromo-4-methoxy-2-phenyl-1-benzofuran has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran is its versatility as a research tool. It can be used in a variety of experimental settings, including cell culture, animal models, and in vitro assays. 3-Bromo-4-methoxy-2-phenyl-1-benzofuran is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-Bromo-4-methoxy-2-phenyl-1-benzofuran. One area of interest is the development of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran-based therapies for the treatment of cancer and other diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran. Additionally, there is potential for the development of new synthetic methods for 3-Bromo-4-methoxy-2-phenyl-1-benzofuran that could improve its yield and purity. Finally, research on the pharmacokinetics and pharmacodynamics of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran could provide valuable insights into its potential clinical applications.
In conclusion, 3-Bromo-4-methoxy-2-phenyl-1-benzofuran is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits a range of biological activities and has been investigated for its potential use as a therapeutic agent for the treatment of various diseases. While there are still many unanswered questions regarding the mechanism of action and potential clinical applications of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran, research in this area holds great promise for the future.
Synthesemethoden
3-Bromo-4-methoxy-2-phenyl-1-benzofuran can be synthesized through a multi-step process, starting with the reaction of 2-benzoylbenzoic acid with phenylmagnesium bromide to form 2-phenyl-1-benzofuran. The resulting compound is then subjected to a Friedel-Crafts acylation reaction with methoxyacetyl chloride and aluminum chloride to produce 3-bromo-4-methoxy-2-phenyl-1-benzofuran. The overall yield of this process is approximately 30%.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-methoxy-2-phenyl-1-benzofuran has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. 3-Bromo-4-methoxy-2-phenyl-1-benzofuran has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
Produktname |
3-Bromo-4-methoxy-2-phenyl-1-benzofuran |
|---|---|
Molekularformel |
C15H11BrO2 |
Molekulargewicht |
303.15 g/mol |
IUPAC-Name |
3-bromo-4-methoxy-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C15H11BrO2/c1-17-11-8-5-9-12-13(11)14(16)15(18-12)10-6-3-2-4-7-10/h2-9H,1H3 |
InChI-Schlüssel |
ZCWHIQUZPCNEFL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C(=C(O2)C3=CC=CC=C3)Br |
Kanonische SMILES |
COC1=CC=CC2=C1C(=C(O2)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine](/img/structure/B273600.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)


![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)
![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)
![10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273610.png)
![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)
![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)
![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)

![Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B273622.png)

